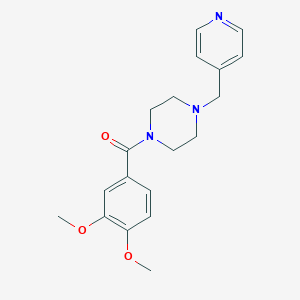![molecular formula C26H28N2O2 B249173 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been extensively studied in the field of neuroimaging. TSPO is a mitochondrial protein that is upregulated in response to cellular stress and inflammation, making it a potential target for the diagnosis and treatment of various neurological disorders.
作用機序
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether binds selectively to TSPO, which is upregulated in response to cellular stress and inflammation. TSPO is primarily found in the outer mitochondrial membrane and is involved in the transport of cholesterol into the mitochondria. 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to modulate the activity of TSPO, leading to changes in mitochondrial function and cellular metabolism.
Biochemical and Physiological Effects:
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. It has also been shown to modulate the activity of microglia, which are immune cells in the brain that play a key role in neuroinflammation. 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
実験室実験の利点と制限
One advantage of using 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether in lab experiments is its high selectivity for TSPO. This allows for accurate visualization and quantification of TSPO expression in vivo. However, 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether has a relatively short half-life, which can limit its use in longitudinal studies. It also has low brain penetration, which can make it difficult to detect TSPO expression in deep brain structures.
将来の方向性
There are several future directions for the use of 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether in neuroimaging and preclinical studies. One area of interest is the development of novel TSPO ligands with improved brain penetration and longer half-lives. Another area of interest is the use of 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether to investigate the role of TSPO in other neurological disorders, such as depression and anxiety. Finally, there is interest in using 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether to monitor the efficacy of TSPO-targeted therapies in clinical trials.
Conclusion:
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether is a selective ligand for TSPO that has been extensively studied in the field of neuroimaging. It has shown promise as a diagnostic tool for various neurological disorders and as a potential therapeutic agent. Further research is needed to fully understand the mechanism of action of 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether and its potential for clinical use.
合成法
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether can be synthesized using a five-step process that involves the reaction of 4-bromoanisole with N-Boc-piperazine, followed by the removal of the Boc group and the addition of diphenylacetyl chloride. The resulting intermediate is then reacted with methyl magnesium bromide to yield the final product, 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether.
科学的研究の応用
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether has been used extensively in the field of neuroimaging to visualize TSPO expression in vivo. Positron emission tomography (PET) and single-photon emission computed tomography (SPECT) are two common imaging techniques used to detect TSPO expression in the brain. 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether has also been used in preclinical studies to investigate the role of TSPO in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
製品名 |
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether |
|---|---|
分子式 |
C26H28N2O2 |
分子量 |
400.5 g/mol |
IUPAC名 |
1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C26H28N2O2/c1-30-24-14-12-21(13-15-24)20-27-16-18-28(19-17-27)26(29)25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,25H,16-20H2,1H3 |
InChIキー |
IAOMJBUPHPMXLE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)


![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)


![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)




